5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol
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Overview
Description
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol is a complex organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenol derivative followed by reduction to introduce the amino group. The methylsulfonyl group can be introduced via sulfonation reactions. The trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation reagents like bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonylamino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methylsulfonyl)phenyl-3-(4-methylsulfonyl)phenyl-3H-imidazo[4,5-b]pyridine: Known for its antimalarial activity.
3-(5-Amino-3-hydroxyphenyl)-5-(3-methylsulfonyl)phenylpyrazole: Exhibits similar structural features and reactivity.
Uniqueness
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol is unique due to the presence of both a trifluoromethyl group and a methylsulfonylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-22(20,21)18-12-4-2-3-9(6-12)10-5-11(14(15,16)17)8-13(19)7-10/h2-8,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSKXXAUNDJOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686754 |
Source
|
Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-46-6 |
Source
|
Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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